Cas no 1484625-95-7 (1-(2-Cyclopropylethyl)-4-methyl-1h-pyrazol-3-amine)

1-(2-Cyclopropylethyl)-4-methyl-1h-pyrazol-3-amine structure
1484625-95-7 structure
Product Name:1-(2-Cyclopropylethyl)-4-methyl-1h-pyrazol-3-amine
CAS No:1484625-95-7
MF:C9H15N3
MW:165.235501527786
CID:5703695
PubChem ID:65597942
Update Time:2025-09-19

1-(2-Cyclopropylethyl)-4-methyl-1h-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1107032
    • 1-(2-cyclopropylethyl)-4-methyl-1H-pyrazol-3-amine
    • 1484625-95-7
    • AKOS014936590
    • 1H-Pyrazol-3-amine, 1-(2-cyclopropylethyl)-4-methyl-
    • 1-(2-Cyclopropylethyl)-4-methyl-1h-pyrazol-3-amine
    • Inchi: 1S/C9H15N3/c1-7-6-12(11-9(7)10)5-4-8-2-3-8/h6,8H,2-5H2,1H3,(H2,10,11)
    • InChI Key: JSUAFMRBCHPDIL-UHFFFAOYSA-N
    • SMILES: N1(C=C(C)C(N)=N1)CCC1CC1

Computed Properties

  • Exact Mass: 165.126597491g/mol
  • Monoisotopic Mass: 165.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • Boiling Point: 312.2±22.0 °C(Predicted)
  • pka: 3.86±0.10(Predicted)

1-(2-Cyclopropylethyl)-4-methyl-1h-pyrazol-3-amine Pricemore >>

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